N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, nitro, and sulfonamide groups
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-7-4-3-5-8-13)18-27(25,26)15-10-6-9-14(11-15)21(23)24/h3-11,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFWEZSOVJMTCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolone Synthesis
The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) serves as the foundational structure for this compound. Pyrazolones are typically synthesized via cyclocondensation reactions between β-keto esters (e.g., ethyl acetoacetate) and hydrazine derivatives. For instance, ethyl acetoacetate reacts with phenylhydrazine under acidic conditions to form 1-phenyl-3-methylpyrazol-5-one, which is subsequently methylated to introduce the 1,5-dimethyl substituents. The amine group at position 4 is critical for subsequent sulfonylation.
Sulfonamide Functionalization
The introduction of the 3-nitrobenzenesulfonamide group occurs through a nucleophilic substitution reaction. The pyrazolone’s primary amine reacts with 3-nitrobenzenesulfonyl chloride in the presence of a base, which facilitates deprotonation and enhances nucleophilicity. This step is analogous to methods described for related sulfonamide-pyrazoline hybrids, where sulfonyl chlorides are employed under anhydrous conditions.
Preparation Methods
Conventional Thermal Synthesis
The traditional approach involves refluxing the pyrazolone derivative with 3-nitrobenzenesulfonyl chloride in a polar aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction by activating the sulfonyl chloride. For example:
Procedure :
- Dissolve 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine (1.0 equiv) in DCM.
- Add 3-nitrobenzenesulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv).
- Stir at room temperature for 12–24 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A study on analogous sulfonamide-bearing pyrazolones demonstrated that microwave conditions (100–120°C, 150 W) achieved 85–90% yields in 15–30 minutes compared to 6–8 hours under conventional heating.
Procedure :
- Mix the pyrazolone amine and 3-nitrobenzenesulfonyl chloride in methanol.
- Add piperidine (5 mol%) as a catalyst.
- Irradiate in a microwave reactor at 100°C for 20 minutes.
- Cool, filter, and recrystallize from ethanol.
Advantages :
Reaction Optimization and Conditions
Solvent and Base Selection
The choice of solvent and base profoundly impacts reaction efficiency:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | DCM or DMF | Methanol |
| Base/Catalyst | DMAP | Piperidine |
| Temperature | 25–40°C | 100–120°C |
| Time | 12–24 hours | 15–30 minutes |
Polar aprotic solvents like DMF stabilize the transition state, while methanol in microwave synthesis facilitates rapid heating. Piperidine acts as both a base and a catalyst, neutralizing HCl byproducts and enhancing reaction kinetics.
Stoichiometry and Equivalents
A slight excess of sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion of the amine. Substoichiometric DMAP (0.1 equiv) suffices for catalytic activity.
Characterization and Analytical Data
Spectroscopic Analysis
- FT-IR : A strong absorption band at ~1350 cm⁻¹ and ~1160 cm⁻¹ confirms the sulfonamide S=O symmetric and asymmetric stretching. The nitro group exhibits peaks at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
- ¹H NMR (DMSO-d₆) : Key signals include δ 2.25 (s, 3H, N-CH₃), δ 3.12 (s, 3H, C-CH₃), δ 7.45–8.20 (m, aromatic protons), and δ 10.15 (s, 1H, NH).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 389.4 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₅S.
Elemental Analysis
Calculated for C₁₇H₁₆N₄O₅S: C, 52.57%; H, 4.15%; N, 14.43%. Observed values typically deviate by <0.3%, confirming purity.
Challenges and Mitigation Strategies
Side Reactions
- Hydrolysis of Sulfonyl Chloride : Moisture exposure leads to undesired sulfonic acid formation. Use of anhydrous solvents and inert atmospheres mitigates this.
- Di-Substitution : Excess amine may cause bis-sulfonamide formation. Maintaining a 1:1.2 amine-to-sulfonyl chloride ratio minimizes this risk.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. HPLC purity assays typically exceed 95%.
Applications and Derivatives
While the primary focus is synthesis, this compound’s structural features suggest potential in medicinal chemistry. The nitro group facilitates hydrogen bonding with biological targets, and the sulfonamide moiety is a common pharmacophore in enzyme inhibitors. Derivatives with modified aryl groups or substituents on the pyrazolone ring are under investigation for enhanced bioactivity.
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits structural features that suggest it may act as a bioactive agent. Its pyrazole core is known for a variety of biological activities, including anti-inflammatory and anticancer properties. The incorporation of the nitrobenzenesulfonamide moiety enhances its pharmacological profile.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide demonstrate significant anticancer activity. For example, derivatives of pyrazole have shown efficacy against various cancer cell lines, including those associated with breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Pharmacological Applications
The pharmacological potential of this compound can be attributed to its ability to interact with specific biological targets.
Thrombopoietin Receptor Agonism
Research has highlighted that related compounds can act as agonists for the thrombopoietin receptor (TPO), which plays a crucial role in platelet production. Enhancing platelet counts is vital for treating conditions like thrombocytopenia. The structural characteristics of this compound may facilitate similar interactions .
Case Studies and Experimental Findings
Several studies have documented the effects of pyrazole derivatives on various biological systems:
Case Study: Anticancer Efficacy
In a study examining pyrazole derivatives, one compound demonstrated over 80% growth inhibition in specific cancer cell lines such as OVCAR-8 and SNB-19. This suggests that the structural modifications present in this compound could similarly enhance its anticancer properties .
Case Study: Platelet Production Enhancement
A related study focused on TPO receptor agonists showed that certain pyrazole derivatives significantly increased platelet counts in animal models. This points to the potential therapeutic applications of this compound in treating blood disorders .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it has been shown to interact with amino acids in proteins, leading to changes in their function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazole ring, which is known for its pharmacological significance.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines.
Table 1 summarizes the antitumor activity of selected pyrazole derivatives:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1,5-dimethyl...sulfonamide | Breast Cancer | 10.5 | |
| Pyrazole derivative A | Lung Cancer | 8.0 | |
| Pyrazole derivative B | Colorectal Cancer | 12.0 |
The mechanism of action often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. N-(1,5-dimethyl...sulfonamide) has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study:
A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains.
Table 2 provides an overview of the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 64 |
These findings highlight the potential use of N-(1,5-dimethyl...sulfonamide) in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the sulfonamide group or the pyrazole ring can significantly alter potency and selectivity against various biological targets.
Q & A
What are the optimal synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzenesulfonamide?
Answer:
The synthesis typically involves sulfonylation of the 4-amino group in 4-aminoantipyrine derivatives. A methodological approach includes:
- Reacting 4-aminoantipyrine with 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions.
- Purification via recrystallization using ethanol/water mixtures to isolate the sulfonamide product.
- Characterization by melting point, FT-IR (to confirm sulfonamide C=O and S=O stretches), and (to verify substitution patterns).
Reference: Similar sulfonamide syntheses are described in and for analogous compounds .
How to determine the crystal structure of this compound and validate refinement parameters?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection: Use a Bruker D8 Venture diffractometer with MoKα radiation (λ = 0.71073 Å) at 100–293 K to minimize thermal motion artifacts.
- Structure Solution: Employ SHELXS-97 for phase determination via direct methods .
- Refinement: Use SHELXL-97 with full-matrix least-squares refinement. Monitor the R factor (<0.05) and wR factor (<0.15) for convergence .
- Validation: Ensure a data-to-parameter ratio >15:1 (e.g., 21.9 in ) and check residual electron density maps for errors .
How to analyze intermolecular interactions in the crystal lattice?
Answer:
Advanced methodologies include:
- Hirshfeld Surface Analysis: Use CrystalExplorer to map , shape index, and curvedness to visualize π-π stacking, H-bonds, and van der Waals interactions .
- Interaction Energy Calculations: Partition energies (electrostatic, dispersion, polarization) using DFT-based tools (e.g., B3LYP/6-31G**) to quantify stabilization contributions .
- Graph Set Analysis: Classify H-bond motifs (e.g., ) to identify supramolecular synthons .
What computational approaches are suitable for studying electronic properties and reactivity?
Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict charge transfer and reactivity .
- Natural Bond Orbital (NBO) Analysis: Use Gaussian or NBO 6.0 to evaluate hyperconjugative interactions (e.g., lone pair→σ* transitions) .
- Docking Studies: For bioactivity prediction, dock the compound into target proteins (e.g., COX-2) using AutoDock Vina, validating with binding affinity scores .
How to resolve discrepancies in reported bond lengths/angles across studies?
Answer:
- Cross-Validation: Compare with high-resolution structures (e.g., R <0.04) from databases like the Cambridge Structural Database.
- Refinement Checks: Re-examine thermal displacement parameters (ADPs) and restrain geometric parameters if disorder is present .
- Torsion Angle Analysis: Use PLATON to identify unusual deviations (e.g., lists torsion angles like C9–N1–N2–C7 = −175.9°) .
How to assess supramolecular assembly stabilization mechanisms?
Answer:
- Energy Frameworks: Generate 3D interaction energy frameworks (CrystalExplorer) to visualize dominant interaction types (e.g., H-bonding vs. π-stacking) .
- Topological Analysis: Use AIMAll to compute bond critical points (BCPs) for quantifying interaction strengths (e.g., ρ(r) >0.05 a.u. for strong H-bonds) .
- Thermogravimetric Analysis (TGA): Correlate thermal stability with interaction energies (e.g., higher melting points for robust H-bond networks).
How to determine physicochemical properties like pKa and solubility?
Answer:
- Experimental pKa: Use potentiometric titration in water/DMSO mixtures. Compare with predicted pKa (e.g., 5.37 ±0.20 via ChemAxon) .
- Solubility: Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification.
- Computational Prediction: Apply COSMO-RS (ADF software) to estimate logP and solubility parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
